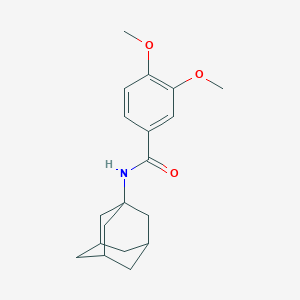
N-(1-adamantyl)-3,4-dimethoxybenzamide
Description
N-(1-Adamantyl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by the incorporation of an adamantane moiety (a rigid, diamondoid hydrocarbon) and a 3,4-dimethoxybenzamide group. For example, adamantane-containing compounds are known for their metabolic stability and ability to interact with hydrophobic binding pockets in proteins, making them valuable in drug design . The 3,4-dimethoxybenzamide group is frequently employed in medicinal chemistry due to its hydrogen-bonding capacity and electronic effects, which enhance interactions with biological targets .
Properties
CAS No. |
352561-13-8 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
InChI Key |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
solubility |
2.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antiviral Activity of 3,4-Dimethoxybenzamide Derivatives
Key Findings :
- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibited the highest binding affinity (-6.7 kcal/mol) among screened phytochemicals for MPXV cysteine protease, outperforming FDA-approved drugs like Tipranavir . This highlights the critical role of the 3,4-dimethoxybenzamide core in viral inhibition.
- The adamantyl group in this compound may enhance metabolic stability compared to non-adamantane analogs, though direct antiviral data is lacking .
Adamantane-Containing Analogues
Adamantane derivatives are prized for their rigidity and lipophilicity. Notable comparisons include:
Table 2: Structural and Functional Features of Adamantane Derivatives
Key Findings :
- S-Memantine demonstrates how adamantane’s rigidity can be combined with electrophilic groups (e.g., thioxodithiolane) for central nervous system targeting, suggesting that similar modifications to this compound could expand its therapeutic scope .
Anticancer and Cytotoxic Benzamides
3,4-Dimethoxybenzamide derivatives with heterocyclic appendages exhibit varied cytotoxicity:
Table 3: Cytotoxicity of Modified 3,4-Dimethoxybenzamide Derivatives
Key Findings :
Key Findings :
- The synthesis of itopride hydrochloride demonstrates scalable methods for 3,4-dimethoxybenzamide derivatives, which could be adapted for this compound production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


